
(S)-4-(4-Ethynylphenyl)-2,2-dimethyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(4-Ethynylphenyl)-2,2-dimethyl-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with an ethynylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-Ethynylphenyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 4-ethynylbenzaldehyde with 2,2-dimethyl-1,3-propanediol under acidic conditions to form the dioxolane ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and requires refluxing in an appropriate solvent like toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
化学反应分析
Types of Reactions
(S)-4-(4-Ethynylphenyl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
科学研究应用
(S)-4-(4-Ethynylphenyl)-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of (S)-4-(4-Ethynylphenyl)-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the dioxolane ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
(S)-4-(4-Ethynylphenyl)-2,2-dimethyl-1,3-dioxane: Similar structure but with a dioxane ring.
(S)-4-(4-Ethynylphenyl)-2,2-dimethyl-1,3-dioxepane: Similar structure but with a dioxepane ring.
Uniqueness
(S)-4-(4-Ethynylphenyl)-2,2-dimethyl-1,3-dioxolane is unique due to its specific ring size and the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C13H14O2 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
(4S)-4-(4-ethynylphenyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C13H14O2/c1-4-10-5-7-11(8-6-10)12-9-14-13(2,3)15-12/h1,5-8,12H,9H2,2-3H3/t12-/m1/s1 |
InChI 键 |
NJRKSRFYHMIZJI-GFCCVEGCSA-N |
手性 SMILES |
CC1(OC[C@@H](O1)C2=CC=C(C=C2)C#C)C |
规范 SMILES |
CC1(OCC(O1)C2=CC=C(C=C2)C#C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3AR,5R,6aR)-2-((benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B12942975.png)
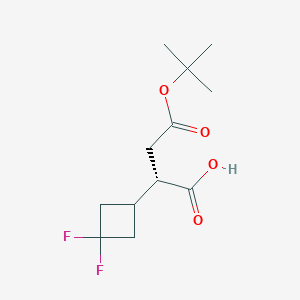
![(S)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B12942983.png)
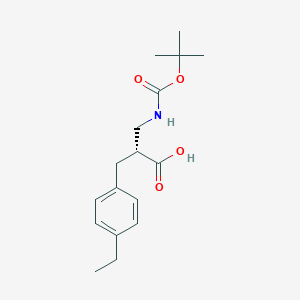
![1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one](/img/structure/B12942998.png)
![3-(tert-Butyl) 5-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,5-dicarboxylate](/img/structure/B12943005.png)
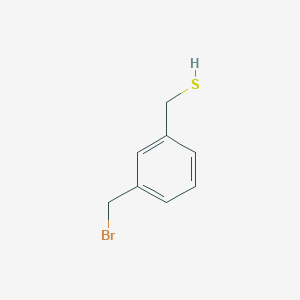


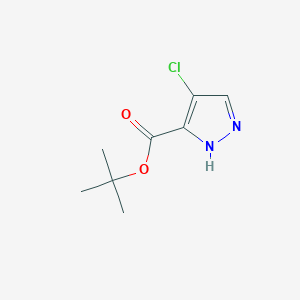

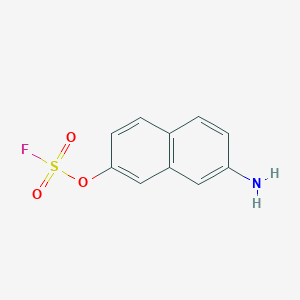
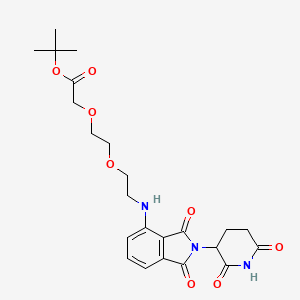
![Dispiro[2.0.2.1]heptane-7-acetic acid](/img/structure/B12943039.png)
